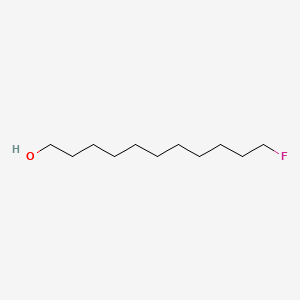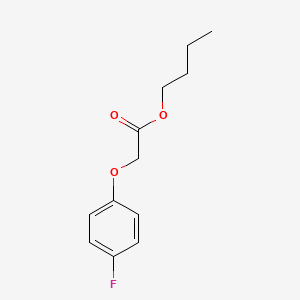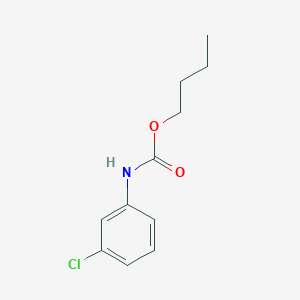
Carbamic acid, 3-chlorophenyl-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 3-chlorophenyl-, butyl ester is an organic compound with the molecular formula C_11H_14ClNO_2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a butyl group, and the phenyl ring is substituted with a chlorine atom at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 3-chlorophenyl-, butyl ester typically involves the reaction of 3-chlorophenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
3-Chlorophenyl isocyanate+Butanol→Carbamic acid, 3-chlorophenyl-, butyl ester
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, 3-chlorophenyl-, butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carbamic acid and butanol.
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 3-Chlorophenyl carbamic acid and butanol.
Substitution: Various substituted carbamic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, 3-chlorophenyl-, butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of carbamic acid, 3-chlorophenyl-, butyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. This mechanism is particularly relevant in its potential antimicrobial and antifungal activities, where it targets essential enzymes in microbial cells.
Comparison with Similar Compounds
Carbamic acid, 3-chlorophenyl-, butyl ester can be compared with other similar compounds, such as:
- Carbamic acid, 3-chlorophenyl-, methyl ester
- Carbamic acid, 3-chlorophenyl-, ethyl ester
- Carbamic acid, phenyl-, butyl ester
Uniqueness:
- The presence of the butyl group in this compound imparts unique physical and chemical properties compared to its methyl and ethyl counterparts. The longer alkyl chain can influence its solubility, reactivity, and biological activity.
- The chlorine substitution on the phenyl ring also differentiates it from non-chlorinated analogs, affecting its reactivity and potential applications.
Properties
CAS No. |
2445-41-2 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
butyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-7-15-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
BNTSUNVFPLPWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


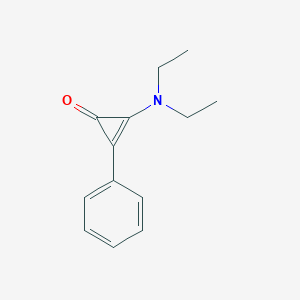

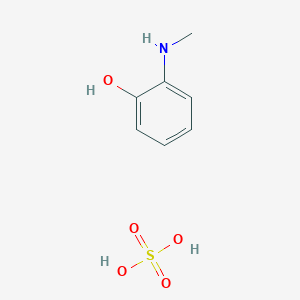

![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
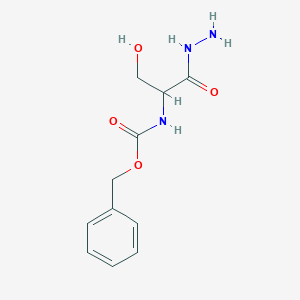
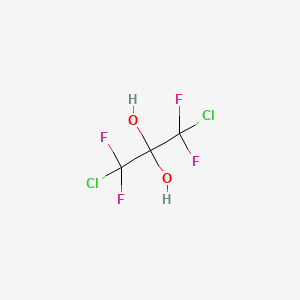

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)

